4-Propoxybenzaldehyde

Catalog No.
S662525
CAS No.
5736-85-6
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propoxybenzaldehyde

CAS Number

5736-85-6

Product Name

4-Propoxybenzaldehyde

IUPAC Name

4-propoxybenzaldehyde

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3

InChI Key

FGXZWMCBNMMYPL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C=O

Canonical SMILES

CCCOC1=CC=C(C=C1)C=O

The exact mass of the compound 4-Propoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Propoxybenzaldehyde (CAS 5736-85-6) is a para-substituted aromatic aldehyde characterized by a three-carbon alkoxy chain. In industrial and laboratory procurement, it serves as a critical intermediate for synthesizing liquid crystals, non-linear optical (NLO) materials, and active pharmaceutical ingredients. Compared to the ubiquitous baseline 4-methoxybenzaldehyde (anisaldehyde), the propoxy group introduces moderate steric hindrance and increased lipophilicity. These properties are highly sought after for extending the alkyl chain in chalcone-based THz optical crystals to enhance polarizability [1], tuning phase transition temperatures in mesogenic compounds, and modulating the binding affinity of enzyme inhibitors such as tyrosinase [2].

Substituting 4-propoxybenzaldehyde with shorter-chain analogs like 4-methoxybenzaldehyde or 4-ethoxybenzaldehyde fundamentally alters both process yields and end-material performance. In materials science, the exact C3 chain length is non-negotiable; for instance, substituting ethoxy for propoxy in THz crystal precursors halves the second harmonic generation (SHG) efficiency due to suboptimal charge transfer and crystal packing [1]. In pharmaceutical synthesis, the increased steric bulk of the propoxy group compared to a methoxy group consistently lowers condensation yields (e.g., in oxazolidine or thiazolidinone formation) by 5% to 10%, requiring buyers to adjust stoichiometric ratios and scale-up expectations[2]. Furthermore, in biochemical applications, the C3 chain provides stronger hydrophobic interactions in enzyme active sites, meaning shorter-chain analogs cannot replicate its competitive inhibition profile.

Second Harmonic Generation (SHG) Efficiency in NLO Crystal Precursors

In the synthesis of chalcone-based broadband THz optical crystals, the choice of alkoxybenzaldehyde precursor directly dictates the macroscopic optical nonlinearity. When reacted with 4-trifluoromethylacetophenone, 4-propoxybenzaldehyde yields the TFPOC crystal, whereas 4-ethoxybenzaldehyde yields the TFEOC crystal. Powder second harmonic generation (SHG) tests reveal that the TFPOC crystal achieves an efficiency 8.72 times that of standard KDP, compared to only 4.32 times for the TFEOC crystal [1]. This demonstrates that the C3 chain extension is critical for optimizing the transition matrix elements linked to charge transfer.

Evidence DimensionPowder SHG efficiency relative to KDP
Target Compound Data8.72 × KDP (TFPOC from 4-propoxybenzaldehyde)
Comparator Or Baseline4.32 × KDP (TFEOC from 4-ethoxybenzaldehyde)
Quantified Difference101.8% higher SHG efficiency for the propoxy-derived crystal
ConditionsChalcone crystal synthesis via condensation with 4-trifluoromethylacetophenone

Procurement of the propoxy analog is essential for maximizing optical nonlinearity and spectral bandwidth in THz crystal manufacturing.

Condensation Yield in Thiazolidinone Synthesis

The steric and electronic differences between propoxy and methoxy groups measurably impact processability during heterocycle formation. In a three-component reaction with thiazolidine-2,4-dione and piperidine to synthesize apoptotic 5-arylidenethiazolidinones, 4-propoxybenzaldehyde affords the target compound in a 78% yield. In contrast, the less sterically hindered 4-methoxybenzaldehyde achieves an 88% yield under identical conditions[1].

Evidence DimensionIsolated product yield
Target Compound Data78% yield
Comparator Or Baseline88% yield (using 4-methoxybenzaldehyde)
Quantified Difference10% absolute reduction in yield
ConditionsStirred at 90 °C for 12 h in ethanol with piperidine catalyst

Process chemists must account for a ~10% yield penalty when selecting the propoxy analog over the methoxy baseline for heterocycle condensation.

Oxazolidine Formation and Reduction Efficiency

Similar yield disparities are observed in the synthesis of 5-aryloxazolidines, which are intermediates for diverse phenethylamines. When condensing with the relevant amino alcohol, 4-propoxybenzaldehyde yields 3-methyl-5-(4-propoxyphenyl)oxazolidine at 45%[1]. The baseline 4-methoxybenzaldehyde achieves a slightly higher yield of 50%. While the propoxy group is necessary for downstream lipophilicity, its bulk slightly impedes the initial cyclization step.

Evidence DimensionIsolated yield of 5-aryloxazolidine intermediate
Target Compound Data45% yield
Comparator Or Baseline50% yield (using 4-methoxybenzaldehyde)
Quantified Difference5% absolute reduction in yield
ConditionsCondensation to form oxazolidine prior to triethylsilane reduction

Buyers scaling up phenethylamine libraries must anticipate slightly lower intermediate recovery when specifying the C3 alkoxy chain.

Enzymatic Inhibition Potency (Tyrosinase)

In biochemical screening, the length of the para-alkoxy chain on benzaldehyde derivatives directly correlates with competitive inhibition of mushroom tyrosinase (o-diphenolase activity). Comparative studies demonstrate that the inhibitory activity (IC50) increases sequentially with carbon chain length, making 4-propoxybenzaldehyde a significantly more potent competitive inhibitor than 4-methoxybenzaldehyde or 4-ethoxybenzaldehyde [1]. The C3 chain provides superior hydrophobic engagement within the enzyme's active site.

Evidence DimensionTyrosinase inhibitory activity (IC50)
Target Compound DataHigher potency (lower IC50) for C3 chain
Comparator Or BaselineLower potency (higher IC50) for C1 (methoxy) and C2 (ethoxy) chains
Quantified DifferencePotency scales strictly with alkoxy chain length (Propoxy > Ethoxy > Methoxy)
ConditionsMushroom tyrosinase oxidation of L-DOPA

For researchers developing tyrosinase inhibitors, the propoxy analog is a strictly superior starting point compared to shorter-chain benzaldehydes.

Broadband THz Optical Crystal Manufacturing

Based on its ability to double the SHG efficiency compared to ethoxy analogs, 4-propoxybenzaldehyde is the optimal precursor for synthesizing high-performance chalcone crystals (e.g., TFPOC) [1]. It is specifically recommended for materials science workflows requiring maximized optical nonlinearity and wide transparent ranges.

Synthesis of Lipophilic Phenethylamines and Heterocycles

While it incurs a minor yield penalty (5-10%) compared to anisaldehyde, 4-propoxybenzaldehyde is the required building block when target active pharmaceutical ingredients (such as thiazolidinones or phenethylamines) demand the specific lipophilicity and steric profile of a C3 ether linkage to achieve target binding affinities [2].

Development of Tyrosinase Inhibitors and Melanogenesis Modulators

Because its extended alkyl chain provides stronger competitive inhibition than methoxy or ethoxy equivalents, 4-propoxybenzaldehyde is the preferred screening baseline for developing novel agricultural anti-browning agents and cosmetic skin-lightening compounds targeting polyphenol oxidase [3].

XLogP3

2.1

UNII

0OW6V9S3I7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5736-85-6

Wikipedia

Benzaldehyde, 4-propoxy-

General Manufacturing Information

Benzaldehyde, 4-propoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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